5-BROMO-6'-METHYL-2'-PHENYL-3,4-DIHYDRO-2H-[1,4'-BIPYRIMIDINE]-2,4-DIONE
Description
This compound features a fused bipyrimidine core with distinct substituents: a bromine atom at position 5, a methyl group at position 6', and a phenyl ring at position 2'. Its structural complexity suggests applications in medicinal chemistry or agrochemicals, though direct functional data are absent in the provided evidence .
Properties
IUPAC Name |
5-bromo-1-(6-methyl-2-phenylpyrimidin-4-yl)pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN4O2/c1-9-7-12(20-8-11(16)14(21)19-15(20)22)18-13(17-9)10-5-3-2-4-6-10/h2-8H,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUFIDRECKZBCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2)N3C=C(C(=O)NC3=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001172161 | |
| Record name | 5-Bromo-6′-methyl-2′-phenyl[1(2H),4′-bipyrimidine]-2,4(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001172161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
337487-29-3 | |
| Record name | 5-Bromo-6′-methyl-2′-phenyl[1(2H),4′-bipyrimidine]-2,4(3H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=337487-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-6′-methyl-2′-phenyl[1(2H),4′-bipyrimidine]-2,4(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001172161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-6’-METHYL-2’-PHENYL-3,4-DIHYDRO-2H-[1,4’-BIPYRIMIDINE]-2,4-DIONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bipyrimidine Core: The bipyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as diamines and diketones under acidic or basic conditions.
Introduction of the Bromine Atom: The bromine atom can be introduced via bromination reactions using reagents like N-bromosuccinimide (NBS) or bromine in the presence of a catalyst.
Addition of the Methyl and Phenyl Groups: The methyl and phenyl groups can be introduced through alkylation and arylation reactions, respectively, using reagents like methyl iodide and phenylboronic acid in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-BROMO-6’-METHYL-2’-PHENYL-3,4-DIHYDRO-2H-[1,4’-BIPYRIMIDINE]-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium azide, thiols, polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the bromine atom.
Substitution: Substituted derivatives with azide or thiol groups replacing the bromine atom.
Scientific Research Applications
5-BROMO-6’-METHYL-2’-PHENYL-3,4-DIHYDRO-2H-[1,4’-BIPYRIMIDINE]-2,4-DIONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and catalysts.
Mechanism of Action
The mechanism of action of 5-BROMO-6’-METHYL-2’-PHENYL-3,4-DIHYDRO-2H-[1,4’-BIPYRIMIDINE]-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues in Agrochemicals
- Bromacil (5-Bromo-6-Methyl-3-(1-Methylpropyl)-2,4(1H,3H)-Pyrimidinedione) :
- Key Differences : Bromacil lacks the bipyrimidine scaffold and phenyl substituent but shares the 5-bromo-6-methyl motif.
- Functional Implications : Bromacil is a herbicide targeting photosystem II, whereas the bipyrimidine structure of the target compound may enhance binding to enzymes or receptors due to increased aromaticity and steric bulk .
- Physicochemical Comparison :
| Property | Target Compound | Bromacil |
|---|---|---|
| Molecular Formula | C₁₅H₁₃BrN₄O₂ | C₉H₁₃BrN₂O₂ |
| Substituents | Bipyrimidine, Phenyl, Br, Me | Monopyrimidine, Br, Me, Alkyl |
| Potential Applications | Unknown (structural novelty) | Herbicide |
Heterocyclic Brominated Analogues
- 2-[(1-Benzyl-4-Piperidinyl)Ethyl]-6-Bromooxazolo[4,5-b]Pyridine (Compound 14) :
- Key Differences : This oxazolo-pyridine derivative contains a bromine atom but lacks the pyrimidinedione rings. The piperidinyl-benzyl group enhances lipophilicity compared to the target compound’s phenyl-methyl substituents.
- Spectral Comparison :
- ¹H NMR Shifts :
- Target Compound (predicted): Aromatic protons (δ 7.2–8.5 ppm) due to phenyl and pyrimidine rings.
- Compound 14: δ 8.59 ppm (H5, pyridine), δ 1.28–1.39 ppm (piperidinyl CH₂) .
- ¹³C NMR : Compound 14 shows a carbonyl signal at δ 172.4 ppm (C=O), while the target’s dione groups likely resonate near δ 160–170 ppm .
Dihydroheterocyclic Derivatives
- 1,5-Dimethyl-6-Thioxo-3-(2,2,7-Trifluoro-3-Oxo-4-(Prop-2-Ynyl)-3,4-Dihydro-2H-Benzo[b][1,4]Oxazin-6-Yl)-1,3,5-Triazinane-2,4-Dione :
- Key Differences : This triazinane-dione incorporates a benzooxazine ring and a thioxo group, contrasting with the target’s bipyrimidine and unmodified dione groups.
- Functional Implications : The patent highlights agrochemical applications, suggesting that dihydroheterocycles with electron-withdrawing groups (e.g., Br, CF₃) are prioritized for bioactivity .
Physicochemical Properties
- Stability : The dihydro-2H configuration may reduce ring strain compared to fully unsaturated bipyrimidines, enhancing thermal stability.
Bioactivity Hypotheses
- The bipyrimidine core resembles kinase inhibitors (e.g., imatinib), while the bromine atom could facilitate halogen bonding in target binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
